![molecular formula C25H27N5O4 B2671396 9-(2,4-dimethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-95-0](/img/structure/B2671396.png)
9-(2,4-dimethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the dimethoxyphenyl and phenethyl groups. This could potentially be achieved through a series of condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, which consists of a pyrimidine ring fused to an imidazole ring. The dimethoxyphenyl and phenethyl groups would be attached to this ring system at specific positions .Chemical Reactions Analysis
As a purine derivative, this compound could potentially undergo a variety of chemical reactions. These could include substitution reactions at the dimethoxyphenyl and phenethyl groups, as well as reactions involving the purine ring system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the purine ring system and the attached functional groups. These properties could include solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity and Binding Modes
Compounds similar to the one have been studied for their affinity towards adenosine receptors (ARs), which play critical roles in various physiological processes. For instance, a study on pyrimido- and pyrazinoxanthines evaluated their affinities for AR subtypes, revealing insights into their potential as A1 AR antagonists. These findings suggest that derivatives with similar structures could be explored for their selectivity and potency against AR subtypes, which could have implications in treating conditions related to AR dysfunction (Szymańska et al., 2016).
Neurodegenerative Diseases Treatment Potential
Another area of interest is the application of purine derivatives in the treatment of neurodegenerative diseases. Compounds with the tetrahydropyrimido[2,1-f]purinedione structure have been evaluated for their interactions with adenosine receptors and monoamine oxidases (MAO), both of which are targets in Parkinson's and Alzheimer's disease treatments. The dual or triple-target inhibition properties of these compounds underscore their potential as multifaceted therapeutic agents for neurodegenerative diseases (Koch et al., 2013).
Anticancer Activity
The synthesis and evaluation of xanthene and purine-dione derivatives have also been explored for their anticancer activities. These studies suggest the potential of such compounds in developing new anticancer agents, with some showing promising anti-proliferative properties against cancer cell lines. This line of research indicates the relevance of exploring derivatives of the mentioned compound for anticancer applications (Mulakayala et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-27-22-21(23(31)30(25(27)32)15-12-17-8-5-4-6-9-17)29-14-7-13-28(24(29)26-22)19-11-10-18(33-2)16-20(19)34-3/h4-6,8-11,16H,7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJJYOWNNXQDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
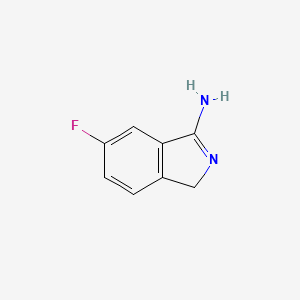
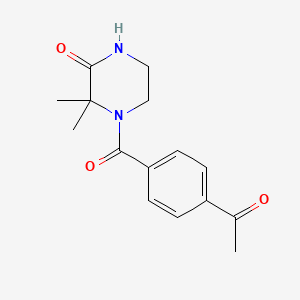
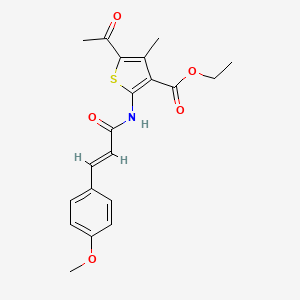
![4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2671323.png)

![N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide--hydrogen chloride (1/1)](/img/structure/B2671326.png)
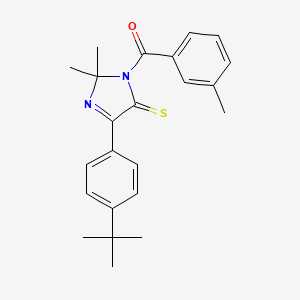
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2671328.png)
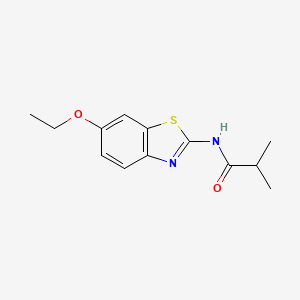
![8-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2671331.png)
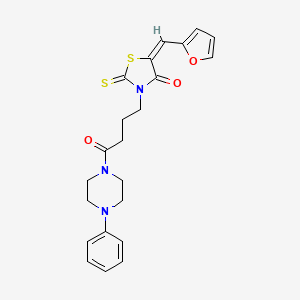
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2671333.png)
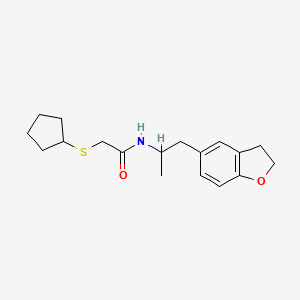
![1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/no-structure.png)
